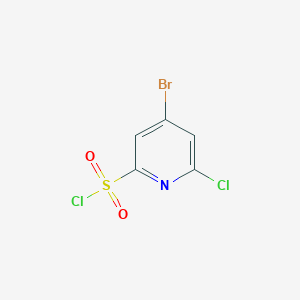
4-Bromo-2-chloropyridine-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloropyridine-6-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of bromine, chlorine, and sulfonyl chloride groups attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-chloropyridine-6-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 6-position of the pyridine ring . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloropyridine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide are frequently used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloropyridine-6-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloropyridine-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorobenzenesulfonyl chloride: Similar structure but with a benzene ring instead of a pyridine ring.
4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Contains an additional chlorine atom on the benzene ring.
2-Chloropyridine-6-sulfonyl chloride: Lacks the bromine atom and has a different substitution pattern on the pyridine ring.
Uniqueness
4-Bromo-2-chloropyridine-6-sulfonyl chloride is unique due to the combination of bromine, chlorine, and sulfonyl chloride groups on a pyridine ring. This unique structure imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C5H2BrCl2NO2S |
|---|---|
Peso molecular |
290.95 g/mol |
Nombre IUPAC |
4-bromo-6-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(7)9-5(2-3)12(8,10)11/h1-2H |
Clave InChI |
VPSCFEDQSXNABG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



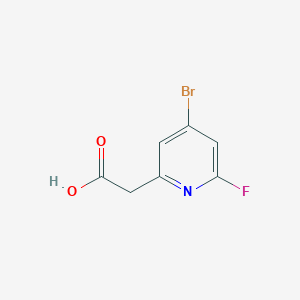
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
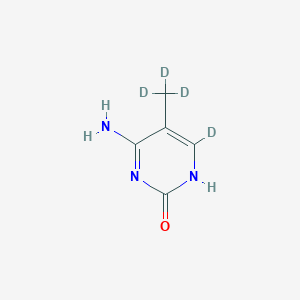

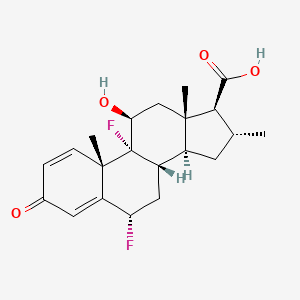
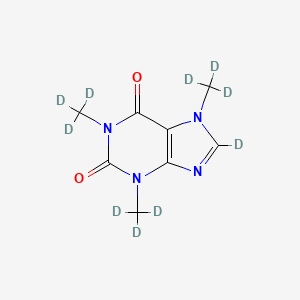




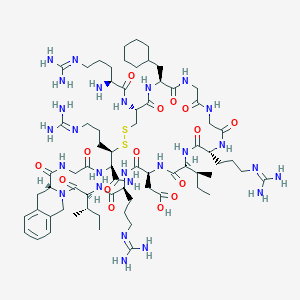
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)

